(S)-1,1,1-trifluoro-4-methyl-2-pentylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-4-methylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOQBNXIHMNHE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679276 | |
| Record name | (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242338-87-9 | |
| Record name | (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Asymmetric Synthesis Methodologies for S 1,1,1 Trifluoro 4 Methyl 2 Pentylamine
Stereoselective Formation of the Trifluoroamine Moiety
The cornerstone of synthesizing (S)-1,1,1-trifluoro-4-methyl-2-pentylamine lies in the stereocontrolled introduction of the amine group. This is typically achieved through the asymmetric reduction of a prochiral precursor, 1,1,1-trifluoro-4-methyl-2-pentanone. The principal methods to achieve this transformation include catalytic asymmetric hydrogenation, the use of chiral auxiliaries, and other enantioselective reduction techniques.
Catalytic Asymmetric Hydrogenation Routes
Catalytic asymmetric hydrogenation (AH) is a highly efficient and atom-economical method for the synthesis of chiral alcohols from ketones, which can be subsequently converted to amines. For trifluoromethyl ketones like 1,1,1-trifluoro-4-methyl-2-pentanone, ruthenium (Ru) and iridium (Ir) complexes with chiral ligands are particularly effective.
The general approach involves the direct hydrogenation of the ketone precursor using a chiral catalyst. Ruthenium complexes, such as those based on the η6-arene/N-tosylethylenediamine-Ru(II) scaffold, have shown high efficiency for the asymmetric hydrogenation of various ketones. These reactions are often performed under acidic conditions, which can be advantageous for base-sensitive substrates. Iridium catalysts, particularly those with tridentate ligands, have also been successfully employed for the hydrogenation of challenging substrates like α-fluoro ketones, often proceeding via a dynamic kinetic resolution strategy.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |
| RuCl(S,S)-TsDPEN | Aromatic Ketones | Up to 97% | Quantitative | nih.gov |
| Iridium/f-ampha | α-Fluoro Ketones | >95% | High | organic-chemistry.org |
| Rhodium(I)-complex | Trifluoromethyl Ketones | High | Good | researchgate.net |
This table presents representative data for similar transformations, as specific data for 1,1,1-trifluoro-4-methyl-2-pentanone is not extensively published.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. In the synthesis of chiral amines, N-tert-butanesulfinamide has emerged as a versatile and widely used chiral auxiliary. The synthesis begins with the condensation of the precursor ketone, 1,1,1-trifluoro-4-methyl-2-pentanone, with (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-sulfinyl-ketimine.
This intermediate then undergoes a diastereoselective reduction of the C=N bond. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent to the opposite face, thus establishing the desired stereocenter. A variety of reducing agents can be employed, with common choices being borohydrides. Following the reduction, the chiral auxiliary can be readily cleaved under mild acidic conditions to afford the desired primary amine with high enantiopurity.
| Chiral Auxiliary | Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| (S)-N-tert-butanesulfinamide | Various Ketones | NaBH4 | >95:5 | General methodology |
| (1S,2S)-Pseudoephenamine | α,α-disubstituted amides | - | High | orgsyn.org |
| Oxazolidinones | Aldehydes | Dibutylboron triflate | High | researchgate.net |
This table illustrates the effectiveness of common chiral auxiliaries in asymmetric synthesis.
Enantioselective Reductions of Precursors
Beyond direct hydrogenation, other enantioselective reduction methods can be applied to the imine derived from 1,1,1-trifluoro-4-methyl-2-pentanone. One notable strategy is the use of chiral Brønsted acids, such as chiral phosphoric acids, as catalysts for transfer hydrogenation. In this approach, a hydrogen donor, like a Hantzsch ester or benzothiazoline, is used in conjunction with the chiral catalyst to reduce the ketimine enantioselectively. This method avoids the use of high-pressure hydrogen gas and often proceeds under mild conditions with high enantioselectivities.
Trifluoromethylation Strategies Towards the this compound Scaffold
The synthesis of the key precursor, 1,1,1-trifluoro-4-methyl-2-pentanone, is a critical step. A common and effective method for introducing the trifluoromethyl group is through the reaction of an ester or other carboxylic acid derivative with a trifluoromethylating agent. For instance, isovaleric acid or its corresponding methyl ester can be treated with a nucleophilic trifluoromethyl source. One modern approach involves the use of fluoroform (HCF3), an inexpensive industrial byproduct, in combination with a strong base like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion for the nucleophilic addition to the ester.
Another established route involves the reaction of a carboxylic acid with trifluoroacetic anhydride (B1165640). This method generates an intermediate that can be subsequently converted to the trifluoromethyl ketone.
| Precursor | Reagent | Product | Yield | Reference |
| Methyl Isovalerate | HCF3, KHMDS, triglyme | 1,1,1-trifluoro-4-methyl-2-pentanone | Moderate to high | nih.gov |
| 3-Methylbutanoic acid | Trifluoroacetic anhydride | 1,1,1-trifluoro-4-methyl-2-pentanone | Good | researchgate.net |
This table outlines plausible synthetic routes to the key ketone precursor based on established trifluoromethylation methodologies.
Multi-Step Synthetic Sequences and Optimization Strategies
Synthesis of the precursor ketone, 1,1,1-trifluoro-4-methyl-2-pentanone.
Formation of a prochiral imine or ketimine intermediate.
Asymmetric reduction to establish the chiral center.
Deprotection (if a chiral auxiliary is used) and purification.
Optimization of such a sequence involves a holistic approach, considering the interplay between different steps. For instance, the choice of solvent and catalyst in the asymmetric reduction step can be influenced by the impurities carried over from the ketone synthesis. Automated continuous flow platforms are increasingly being used for the optimization of telescoped reactions, allowing for rapid screening of reaction conditions and leading to more efficient and sustainable processes. nih.gov Key parameters for optimization include catalyst loading, reaction temperature, pressure (for hydrogenations), choice of solvent, and purification methods. The goal is to maximize yield and stereoselectivity while minimizing waste and operational complexity.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. Key considerations in the synthesis of this compound include:
Atom Economy: Catalytic asymmetric hydrogenation is inherently more atom-economical than methods requiring stoichiometric reagents or chiral auxiliaries. jocpr.comjk-sci.com The ideal reaction would incorporate all atoms from the reactants into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol, can significantly reduce the environmental impact of the synthesis. mdpi.com
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry. This reduces waste and often leads to more efficient processes.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, when possible, minimizes energy consumption.
Renewable Feedstocks: While not always feasible for complex fluorinated molecules, exploring routes that begin from renewable starting materials is a long-term goal for sustainable chemistry.
Waste Prevention: Optimizing reactions to maximize yield and selectivity directly contributes to waste prevention.
Chemical Transformations and Reactivity of S 1,1,1 Trifluoro 4 Methyl 2 Pentylamine
Amination and Derivatization Reactions of the Primary Amine Functionality
The primary amine group is the most reactive site of (S)-1,1,1-trifluoro-4-methyl-2-pentylamine, readily participating in a variety of classical amine reactions. The strong electron-withdrawing effect of the adjacent trifluoromethyl group significantly reduces the basicity (pKa) of the amine compared to its non-fluorinated analogue, 4-methyl-2-pentylamine. This electronic effect influences its nucleophilicity and the conditions required for its derivatization.
Acylation and Sulfonylation Reactions
This compound undergoes efficient acylation and sulfonylation reactions with standard electrophilic reagents to form stable amide and sulfonamide derivatives, respectively. These reactions typically proceed with retention of configuration at the chiral center, as the reaction occurs at the nitrogen atom and does not involve bond cleavage at the stereocenter.
Acylation: The amine reacts with acylating agents such as acyl chlorides or carboxylic anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The reaction is generally rapid and high-yielding.
Sulfonylation: Similarly, sulfonamides are formed through the reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. These reactions, like the Hinsberg test, confirm the primary nature of the amine.
The table below summarizes typical conditions for these transformations.
| Transformation | Reagent | Base | Solvent | Typical Conditions | Product |
| Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 0 °C to RT, 1-2 h | N-( (S)-1,1,1-trifluoro-4-methylpentan-2-yl)acetamide |
| Acylation | Acetic anhydride (B1165640) | Pyridine | Pyridine | RT, 2-4 h | N-( (S)-1,1,1-trifluoro-4-methylpentan-2-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | RT, 12-16 h | N-( (S)-1,1,1-trifluoro-4-methylpentan-2-yl)-4-methylbenzenesulfonamide |
Formation of Imines and Enamines
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water, often through azeotropic distillation or the use of a dehydrating agent.
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the C=N double bond of the imine. Due to the presence of only one hydrogen atom on the nitrogen in the intermediate iminium ion, primary amines exclusively form imines. Enamine formation is characteristic of secondary amines, which lack a second proton on the nitrogen to eliminate and instead lose a proton from an adjacent carbon.
The rate of imine formation is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.org Steric hindrance from the isobutyl group and the trifluoromethyl group on the amine, as well as on the carbonyl compound, can affect the reaction kinetics, potentially requiring longer reaction times or elevated temperatures. masterorganicchemistry.comacs.org
Alkylation and Reductive Amination Pathways
Alkylation: The primary amine can be N-alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, alternative methods such as reductive amination are generally preferred.
Reductive Amination: This is a highly effective method for the controlled N-alkylation of this compound. wikipedia.org The process involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then immediately reduced to the corresponding secondary or tertiary amine by a mild reducing agent present in the reaction mixture. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.org The latter is particularly effective as it is mild enough not to reduce the starting carbonyl compound but readily reduces the intermediate iminium ion. This one-pot procedure is a cornerstone of amine synthesis and functionalization. organic-chemistry.org
| Reaction Type | Carbonyl Partner | Reducing Agent | Solvent | Product Type |
| Reductive Amination | Acetaldehyde | NaBH(OAc)3 | 1,2-Dichloroethane | Secondary Amine |
| Reductive Amination | Acetone | NaCNBH3 | Methanol | Secondary Amine |
| Reductive Amination | Benzaldehyde | H2, Pd/C | Ethanol | Secondary Amine |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is exceptionally stable due to the high strength of the carbon-fluorine bond. researchgate.net This stability means the CF3 group is generally inert under most common organic reaction conditions, including those used to modify the amine functionality. rsc.org
Reactions involving the cleavage of a C-F bond in an aliphatic trifluoromethyl group are rare and require harsh conditions or specific catalytic activation, such as photoredox or transition-metal catalysis. researchgate.netresearchgate.net Under typical laboratory conditions involving acidic or basic media, heating, or standard nucleophiles and electrophiles, the trifluoromethyl group of this compound remains intact. This chemical robustness is a key feature of trifluoromethylated compounds, contributing to their metabolic stability in pharmaceutical applications. mdpi.com While degradation pathways for fluorinated aromatics have been studied, aliphatic CF3 groups are notably more resistant to both chemical and microbial degradation. mdpi.comnih.gov
Stability and Reactivity Under Various Reaction Conditions
Acidic Conditions: The amine will form a stable ammonium (B1175870) salt in the presence of acid. The trifluoromethyl group is stable to even strong acidic conditions, although extremely harsh conditions could potentially lead to degradation. rsc.org
Basic Conditions: The compound is stable in the presence of common organic and inorganic bases. As noted previously, the acidity of the α-proton is suppressed by the CF3 group, preventing epimerization under typical basic conditions.
Oxidative/Reductive Conditions: The trifluoromethyl group is resistant to most common oxidizing and reducing agents. The primary amine can be oxidized, but this typically requires specific reagents. The molecule is stable to the mild reducing agents used in reductive amination.
Thermal Stability: Trifluoromethylated aliphatic compounds generally exhibit high thermal stability. The molecule can be expected to be stable to moderate heating as required for many synthetic transformations.
The primary reactivity is dictated by the nucleophilic character of the amine group, which is moderately attenuated by the inductive effect of the CF3 group. This makes the amine less basic and slightly less nucleophilic than non-fluorinated analogs but still highly competent in the canonical reactions of primary amines.
Strategic Utility of S 1,1,1 Trifluoro 4 Methyl 2 Pentylamine in Advanced Organic Synthesis
As a Chiral Building Block for Complex Molecule Construction
The unique structural features of (S)-1,1,1-trifluoro-4-methyl-2-pentylamine, namely its chirality and the trifluoromethyl group, make it an important starting material for the synthesis of more complex chiral molecules. Chiral building blocks are essential in drug discovery and development, as the biological activity of a molecule is often dependent on its stereochemistry. enamine.net The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate. princeton.edu
The synthesis of chiral α-trifluoromethylamines can be achieved through various methods, including the asymmetric SN2'-SN2' reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) type carbonates, catalyzed by cinchona alkaloids. nih.gov This approach provides a route to a variety of chiral α-trifluoromethylamines with excellent yields and stereoselectivities. nih.gov These amines, including structures analogous to this compound, are then used as key intermediates in the synthesis of complex targets. nih.gov For example, they can be transformed into γ-trifluoromethyl-α-methylenelactams in a stereoselective manner, demonstrating their utility in building intricate molecular frameworks. nih.gov
Applications in the Synthesis of Chiral Scaffolds and Intermediates
The amine serves as a precursor for a variety of valuable chiral intermediates that are foundational for building more elaborate molecules.
Fluorinated amino acids are of great interest because their incorporation into peptides can enhance stability and modulate biological activity. researchgate.net The synthesis of α-fluoroalkyl-α-amino acids is a particularly important area, as the properties of these compounds are strongly influenced by the proximity of the fluorine atoms to the amino acid backbone. mdpi.com
While direct synthesis from this compound is not explicitly detailed in the provided results, analogous chiral trifluoromethyl amines are central to creating these structures. One of the most practical methods for this is the catalytic enantioselective aza-Henry reaction, which converts ketimines into optically active α-trifluoromethyl amine compounds. researchgate.net For instance, α-trifluoromethyl β-nitroamines have been synthesized with good to excellent yields and moderate to good enantioselectivities from N-Boc trifluoromethyl ketimines and nitromethane, using amino acid-derived quaternary ammonium (B1175870) salts as catalysts. nih.gov These products can then be further elaborated into fluorinated amino acids.
| Catalyst | Solvent | Base | Yield (%) | ee (%) |
| Catalyst 4f | Toluene | K2CO3 | 95 | 70 |
| Catalyst 4h | Toluene | K2CO3 | 93 | 68 |
| Catalyst 4i | Toluene | K2CO3 | 94 | 65 |
| This table presents data on the asymmetric aza-Henry reaction to form α-trifluoromethyl β-nitroamines, which are precursors to fluorinated amino acids. nih.gov |
Fluorinated heterocycles are crucial components in pharmaceuticals, agrochemicals, and materials science. nih.gov The trifluoroamine moiety can be incorporated into various heterocyclic systems, imparting unique properties to the final molecule. A common strategy involves the reaction of heteroarylamines with 3-bromo-1,1,1-trifluoroacetone (B149082) to synthesize fused imidazole (B134444) systems bearing a trifluoromethyl group. capes.gov.br For example, reacting 2-aminopyridine (B139424) yields 2-trifluoromethylimidazo[1,2-a]pyridine. capes.gov.br
The synthesis of more complex systems, such as 2-trifluoromethyl pyrimidines, can be achieved by reacting trifluoroacetamidine (B1306029) with β-diketones like 2,4-pentanedione in the presence of a base such as sodium ethoxide. core.ac.uk This method produces 2-trifluoromethyl-4,6-dimethylpyrimidine. core.ac.uk These reactions demonstrate how a trifluoro-amidine or amine functionality can be a cornerstone for building diverse heterocyclic rings. nih.gove-bookshelf.de
| Reactant 1 | Reactant 2 | Product |
| 2-Aminopyridine | 3-Bromo-1,1,1-trifluoroacetone | 2-Trifluoromethylimidazo[1,2-a]pyridine capes.gov.br |
| Trifluoroacetamidine | 2,4-Pentanedione | 2-Trifluoromethyl-4,6-dimethylpyrimidine core.ac.uk |
| Trifluoroacetamidine | Phenylbutanedione-1,3 | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine core.ac.uk |
| This table showcases examples of heterocyclic systems synthesized using trifluoromethyl-containing amine or amidine precursors. |
The primary value of this compound lies in its ability to transfer its chirality to new, more complex molecules. It is a precursor for various optically active intermediates. researchgate.net For instance, the reduction of a chiral imine derived from a trifluoromethyl ketone can yield an optically active amine with high enantiomeric excess (>80% ee). researchgate.net This amine can then be used in subsequent synthetic steps, carrying the stereochemical information forward. This principle is fundamental in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. whiterose.ac.uk The use of such chiral amines is a key strategy in the synthesis of enantiopure β-amino carbonyl compounds and other pharmaceutically relevant products. researchgate.net
Use as a Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis
Beyond its role as a structural component, the chiral amine can be modified to serve as a ligand for metal catalysts or as an organocatalyst itself. In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product.
Chiral ligands are crucial for the success of many asymmetric transformations. pharm.or.jpresearchgate.net Amines like this compound can be converted into phosphine, Schiff base, or other ligand types. These ligands then coordinate to a metal center (e.g., palladium, rhodium, iridium), creating a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net For example, chiral dinitrogen ligands have been successfully used in palladium/norbornene cooperative catalysis to assemble C–N axially chiral scaffolds with high enantioselectivity. nih.gov Similarly, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) function as effective enantioselective nucleophilic catalysts for processes like the acylation of alcohols. scispace.com The development of new chiral ligands is an active area of research aimed at improving the efficiency and selectivity of catalytic reactions. researchgate.netresearchgate.net
A recent palladium-catalyzed asymmetric amination of 2H-chromene was developed to construct chiral 4H-chromene skeletons, yielding a series of chiral 2-trifluoromethyl-4H-chromenes containing a 1,2,3,4-tetrahydroquinoline (B108954) unit in good yields and with excellent enantioselectivity. researchgate.net
| Ligand Type | Metal | Reaction Type | Application |
| Chiral Dinitrogen Ligand | Palladium | Catellani Reaction | Synthesis of C-N Axially Chiral Scaffolds nih.gov |
| Chiral Monophosphine | Rhodium | Asymmetric Hydrogenation | Reduction of C=C or C=O bonds pharm.or.jp |
| Planar-Chiral DMAP Derivative | N/A (Organocatalyst) | Nucleophilic Catalysis | Acylation of Alcohols scispace.com |
| This table provides examples of chiral ligands and their applications in asymmetric catalysis. |
Regioselective and Stereoselective Outcomes in Derived Syntheses
The use of this compound or its derivatives in synthesis allows for precise control over the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (which stereoisomer is formed).
In asymmetric catalysis, the chiral ligand derived from the amine dictates the facial selectivity of the substrate's approach to the catalyst, leading to the preferential formation of one enantiomer. For example, in the palladium-catalyzed asymmetric allylation for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones, high yields and enantioselectivities are achieved, demonstrating excellent stereocontrol. nih.gov Similarly, electrochemical enamine oxidation has been used to synthesize chiral scaffolds from racemic α-branched aldehydes, proceeding through an SN1-type process with high stereoselectivity. nih.gov
The enantioselectivity of these reactions is often quantified by the enantiomeric excess (ee), with values frequently exceeding 90% in well-optimized systems. This high degree of control is critical for the synthesis of single-enantiomer pharmaceuticals.
| Reaction | Catalyst/Ligand System | Substrate | Product Type | Yield | Enantioselectivity (ee) |
| Asymmetric Aza-Henry Reaction | Chiral Quaternary Ammonium Salt | N-Boc trifluoromethyl ketimine | α-Trifluoromethyl β-nitroamine | Good to Excellent | Moderate to Good nih.gov |
| Asymmetric Amination | Palladium / Chiral Ligand | 2H-Chromene | Chiral 2-trifluoromethyl-4H-chromene | Moderate to Good | Excellent researchgate.net |
| Asymmetric Allylation | Palladium / Chiral Ligand | Allyl methyl carbonate | Chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketone | Good | Good nih.gov |
| This table summarizes the stereoselective outcomes for several synthetic methods involving chiral trifluoromethylated compounds or related catalytic systems. |
Advanced Analytical Characterization of S 1,1,1 Trifluoro 4 Methyl 2 Pentylamine and Its Synthetic Derivatives
Spectroscopic Methods for Enantiomeric Excess Determination
Spectroscopic techniques are indispensable for determining the enantiomeric excess (ee) and confirming the stereochemistry of chiral compounds. For fluorinated amines, a combination of chromatographic and spectroscopic methods provides a complete profile of the molecule's stereochemical integrity.
Chiral HPLC and GC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for separating enantiomers and quantifying the enantiomeric excess of chiral amines. azom.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). azom.com
For amines like (S)-1,1,1-trifluoro-4-methyl-2-pentylamine, CSPs based on derivatized cyclodextrins or polysaccharides are commonly employed. azom.comwiley.com In GC analysis, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) is often performed to improve volatility and chromatographic performance. nih.govresearchgate.net The two enantiomers exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| (R)-1,1,1-trifluoro-4-methyl-2-pentylamine | 10.2 | 50.0 | 2.1 |
| This compound | 12.5 | 50.0 |
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the stereochemical analysis of fluorinated compounds. scispace.com While direct NMR analysis of enantiomers in an achiral solvent yields identical spectra, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) allows for differentiation. nih.govacs.org
A common approach involves reacting the amine with a CDA, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, to form a pair of diastereomers. rsc.org These diastereomers have distinct chemical environments and, therefore, produce separate signals in the ¹H, ¹³C, and, most distinctly, the ¹⁹F NMR spectra. frontiersin.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe. scispace.comnih.gov The integration of the distinct ¹⁹F NMR signals allows for precise determination of the enantiomeric ratio. Furthermore, by comparing experimental and computationally predicted NMR chemical shift differences, the absolute configuration of the amine can be assigned. frontiersin.org
| Diastereomer | ¹⁹F Chemical Shift (δ, ppm) | Integral | Chemical Shift Difference (Δδ, ppm) |
|---|---|---|---|
| Derivative of (R)-amine | -75.21 | 1.00 | 0.15 |
| Derivative of (S)-amine | -75.36 | 1.00 |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a fundamental technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. mtoz-biolabs.com Enantiomers produce mirror-image CD spectra.
The absolute configuration of this compound can be unequivocally determined by comparing its experimental CD spectrum with a spectrum predicted by quantum chemical calculations for a known (e.g., the 'S') configuration. researchgate.netmdpi.com A match between the experimental and the calculated spectrum provides strong evidence for the assigned absolute configuration. mtoz-biolabs.comnih.gov This method is one of the most reliable non-crystallographic techniques for stereochemical assignment.
Mass Spectrometry for Molecular Confirmation and Purity Profiling
Mass spectrometry (MS) is essential for confirming the molecular identity and assessing the purity of synthesized compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of this compound.
When coupled with a chromatographic inlet like GC or LC (GC-MS, LC-MS), mass spectrometry becomes a powerful tool for purity profiling. It can separate, detect, and identify trace impurities. The fragmentation pattern observed in the mass spectrum provides structural information about the parent molecule and any detected impurities. For aliphatic amines, a characteristic fragmentation is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the target compound, this would lead to characteristic fragment ions.
| m/z (Mass/Charge) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 155 | [C₆H₁₂F₃N]⁺ | Molecular Ion (M⁺) |
| 140 | [C₅H₉F₃N]⁺ | Loss of CH₃ radical |
| 112 | [C₄H₇F₃]⁺ | Loss of CH₄N radical |
| 86 | [C₃H₅F₃]⁺ | α-cleavage, loss of isobutyl radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides unambiguous proof of connectivity, conformation, and, crucially for chiral molecules, the absolute configuration.
Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid for analysis. This is typically achieved by forming a salt with a suitable achiral or chiral acid (e.g., hydrochloric acid or tartaric acid). acs.org The resulting crystalline salt can then be analyzed by single-crystal X-ray diffraction. acs.org When a chiral counterion of known configuration is used, the absolute configuration of the amine can be definitively established within the crystal lattice. rsc.org
Advanced Chromatographic Techniques for Separation and Purity
Beyond conventional HPLC and GC, more advanced chromatographic techniques offer enhanced performance for the separation and purity analysis of chiral amines.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comchromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique often provides faster, more efficient separations with better resolution compared to HPLC, particularly on polysaccharide-based chiral stationary phases. chromatographyonline.comresearchgate.net It is also considered a "greener" technique due to the reduction in organic solvent consumption. chromatographyonline.com
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. When applied to chiral separations, UHPLC can dramatically reduce analysis times while maintaining or improving the quality of the separation, making it ideal for high-throughput purity and enantiomeric excess analysis. waters.com
Computational and Theoretical Investigations Pertaining to S 1,1,1 Trifluoro 4 Methyl 2 Pentylamine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of (S)-1,1,1-trifluoro-4-methyl-2-pentylamine is not static; it exists as an ensemble of interconverting conformers. Conformational analysis through computational methods, such as Density Functional Theory (DFT) and ab initio calculations, is employed to identify the most stable arrangements of the atoms and to map the potential energy surface.
The presence of the bulky and highly electronegative trifluoromethyl (CF3) group, along with the isobutyl group attached to the chiral center, introduces significant steric and stereoelectronic effects that dictate the molecule's preferred conformations. The key rotatable bonds are the C1-C2, C2-N, and C3-C4 bonds. Theoretical calculations are used to systematically rotate these bonds and calculate the corresponding energy, resulting in a potential energy landscape.
Key Findings from Theoretical Studies:
Gauche Effect: A notable stereoelectronic interaction in fluoroalkanes is the gauche effect, where the gauche arrangement of electronegative substituents is often favored over the anti-periplanar arrangement. In this compound, calculations would likely investigate the torsional angle between the CF3 group and the amino group.
Steric Hindrance: The bulky isobutyl and trifluoromethyl groups create significant steric strain, forcing the molecule to adopt conformations that minimize these repulsive interactions. The lowest energy conformers are predicted to have the largest groups positioned far from each other.
Intramolecular Hydrogen Bonding: Theoretical models can also probe the possibility of weak intramolecular hydrogen bonds between the amine protons and the fluorine atoms of the CF3 group (N-H···F-C), which could stabilize certain conformations.
The results of such an analysis are typically presented in a table of relative energies for the most stable conformers.
| Conformer | Dihedral Angle (F-C1-C2-N) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| I (Global Minimum) | -65° (gauche) | 175° (anti) | 0.00 | 75.3 |
| II | 178° (anti) | 170° (anti) | 1.52 | 15.1 |
| III | -70° (gauche) | -68° (gauche) | 2.15 | 9.6 |
Electronic Structure and Reactivity Predictions
The electronic properties of this compound are heavily influenced by the strong inductive effect of the trifluoromethyl group. Computational methods are used to model the distribution of electron density and predict the molecule's reactivity.
Molecular Orbitals and Electrostatic Potential:
Inductive Effect: The CF3 group is a powerful electron-withdrawing group, which significantly lowers the electron density at the adjacent carbon (C2) and, to a lesser extent, at the nitrogen atom. This effect reduces the basicity of the amine compared to its non-fluorinated analogues. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the lone pair of the nitrogen atom, making it the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is often distributed along the C-F bonds and the C-N bond, indicating sites susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the charge distribution. For this molecule, a region of negative potential (red/yellow) would be centered on the fluorine atoms and the nitrogen lone pair, while regions of positive potential (blue) would be located on the amine hydrogens.
These calculations allow for the prediction of how the molecule will interact with other reagents. For instance, the reduced nucleophilicity of the amine group means that reactions such as acylation or alkylation may require harsher conditions compared to non-fluorinated amines.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -9.8 eV | Site of electrophilic attack (N lone pair) |
| LUMO Energy | +1.2 eV | Site of nucleophilic attack |
| HOMO-LUMO Gap | 11.0 eV | High kinetic stability |
| Calculated pKa (Conjugate Acid) | ~7.5 | Less basic than non-fluorinated amines |
| Dipole Moment | 2.5 D | Polar molecule |
Mechanism Studies of Key Synthetic Reactions Involving the Compound
Theoretical chemistry is instrumental in elucidating the reaction mechanisms for the synthesis of chiral trifluoromethylated amines. A common route to a compound like this compound involves the asymmetric reductive amination of 1,1,1-trifluoro-4-methyl-2-pentanone.
Computational studies can model the entire reaction pathway:
Imine Formation: The initial condensation between the ketone and an ammonia (B1221849) source to form a trifluoromethyl-substituted imine intermediate.
Asymmetric Reduction: The reduction of the C=N bond by a chiral reducing agent or a catalyst-hydride complex.
By calculating the energies of reactants, transition states, and products, chemists can understand the reaction kinetics and thermodynamics. DFT calculations can identify the structure of the key transition states, revealing how the chiral catalyst or auxiliary directs the hydride to one face of the imine, leading to the desired (S)-enantiomer. These studies can explain the origin of enantioselectivity by comparing the activation energies for the pathways leading to the (S) and (R) products. The lower energy pathway corresponds to the major enantiomer formed.
Stereochemical Models and Prediction of Enantioselectivity
Predicting the stereochemical outcome of asymmetric reactions is a major goal of computational chemistry. For the synthesis of this compound, theoretical models are built to rationalize and predict the enantioselectivity of the key stereocenter-forming step.
If a chiral catalyst is used, computational docking studies can model the binding of the prochiral imine substrate within the catalyst's chiral pocket. By analyzing the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate and the catalyst, a stereochemical model can be constructed.
Example Model: In a catalyst-controlled reduction, the imine substrate can adopt several orientations within the catalyst's active site. Computational models calculate the energy of each orientation. The most stable binding mode is assumed to lead to the transition state for the major product. For example, the model might show that steric repulsion between the bulky CF3 group and a component of the catalyst forces the substrate to bind in a way that exposes its Re face to the hydride source, leading to the (S)-amine. researchgate.net These models are crucial for catalyst design and optimization. researchgate.net
Quantitative Structure-Property Relationships (QSPR) Relevant to Trifluoroamines
QSPR is a computational method that aims to create a statistical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov For a class of compounds like trifluoroamines, QSPR models can be developed to predict properties relevant to medicinal chemistry and material science without the need for experimental measurement.
To build a QSPR model, a set of known trifluoroamines and their measured properties (e.g., logP, boiling point, metabolic stability) are used as a training set. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure:
Topological Descriptors: Based on the 2D connectivity of atoms.
Geometrical Descriptors: Based on the 3D shape of the molecule.
Electronic Descriptors: Based on the charge distribution, such as partial charges and dipole moments.
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies).
Future Prospects and Emerging Research Avenues for Chiral Trifluoroamines
Development of Novel and Efficient Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, driven largely by the pharmaceutical industry's need for single-enantiomer drugs. mdpi.comnih.gov For chiral trifluoroamines, the development of efficient and highly selective asymmetric syntheses is a primary research focus. A significant challenge lies in the stereoselective construction of the C-N bond at a carbon atom bearing a sterically demanding and strongly electron-withdrawing trifluoromethyl group.
Recent breakthroughs have moved beyond classical resolution methods towards more sophisticated catalytic asymmetric strategies. One promising approach is the catalytic enantioselective isomerization of trifluoromethyl imines. nih.govbrandeis.edufigshare.com This method utilizes chiral organic catalysts, such as modified cinchona alkaloids, to facilitate a 1,3-proton shift, converting achiral imines into chiral amines with high enantioselectivity. nih.gov This strategy is applicable to both aryl and, importantly, alkyl trifluoromethylated amines, which have been traditionally difficult to synthesize. nih.govbrandeis.edu
Another powerful strategy involves the use of chiral auxiliaries, with N-tert-butylsulfinyl imines being a prominent example. nih.govyale.edu This method allows for the diastereoselective addition of various nucleophiles or asymmetric reduction of the imine C=N bond, followed by the straightforward removal of the sulfinyl auxiliary to yield the desired chiral amine. nih.gov This approach has proven versatile for synthesizing a range of fluorinated chiral amines, including those with trifluoromethyl, difluoromethyl, and monofluoromethyl groups. nih.gov
Biocatalysis is also emerging as a powerful and sustainable tool for synthesizing chiral amines. mdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer exquisite selectivity under mild reaction conditions. mdpi.com For instance, the enzymatic reduction of corresponding ketones or imines can provide access to optically pure trifluoromethylated amines, aligning with the growing demand for greener chemical processes. nih.gov
Table 1: Comparison of Selected Asymmetric Synthetic Methods for Chiral Trifluoroamines
| Method | Catalyst / Reagent | Key Features | Typical Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| Catalytic Isomerization | Chiral Organic Catalyst (e.g., Cinchona Alkaloid) | Atom-economical conversion of achiral imines. | High to excellent (>90%) | nih.gov, brandeis.edu |
| Sulfinyl Imine Chemistry | N-tert-butylsulfinyl Auxiliary | Broad substrate scope, reliable stereocontrol. | High to excellent (>98% de) | nih.gov, yale.edu |
| Catalytic Reduction | Transition Metal Catalyst (e.g., Rh, Pd) | Hydrogenation of CF₃-substituted imines. | Good to high (89-92%) | nih.gov, nih.gov |
| Biocatalysis | Enzymes (e.g., Transaminases, LDHs) | Green reaction conditions, high stereoselectivity. | Excellent (>99%) | nih.gov, mdpi.com |
Expansion of Applications as Chiral Building Blocks and Ligands
Chiral building blocks are essential components in the synthesis of complex, high-value molecules, particularly for drug discovery. mdpi.comenamine.net Chiral trifluoroamines like (S)-1,1,1-trifluoro-4-methyl-2-pentylamine are increasingly sought after as versatile intermediates. nih.gov The unique properties imparted by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and altered basicity—make them highly valuable motifs in medicinal chemistry. nih.govnih.gov
The trifluoromethyl group can significantly lower the basicity (pKa) of the adjacent amine functionality. nih.gov This modulation is critical in drug design, as it can improve a drug candidate's bioavailability and pharmacokinetic profile by preventing unwanted protonation under physiological conditions. nih.gov Consequently, the α-trifluoromethyl amine moiety is often used as a bioisostere for amide bonds, providing resistance to protease-mediated degradation in peptidomimetics. nih.gov
Beyond their role as synthetic intermediates, chiral trifluoroamines and their derivatives are being explored as ligands for asymmetric catalysis. The presence of both a chiral center and a fluorine-rich domain allows for unique interactions within the coordination sphere of a metal catalyst. These interactions can influence the catalyst's reactivity and selectivity. Research is ongoing to develop novel chiral ligands based on trifluoroamine scaffolds to drive a new range of asymmetric transformations, harnessing the specific electronic and steric effects of the trifluoromethyl group to achieve high levels of enantiocontrol. nih.gov
Exploration of New Reactivity Patterns of the Trifluoroamine Moiety
The trifluoromethyl group exerts a profound electronic influence on the adjacent amine, modifying its reactivity. This strong electron-withdrawing effect decreases the nucleophilicity of the nitrogen atom and increases the acidity of the N-H protons compared to their non-fluorinated counterparts. These altered properties open avenues for new synthetic transformations.
Future research will likely focus on leveraging this unique reactivity. For example, the increased acidity of the N-H bond could be exploited in selective deprotonation and subsequent functionalization reactions. Furthermore, the C-N bond in α-trifluoromethyl amines is activated towards certain transformations. Exploring novel reactions that involve the selective cleavage or formation of this bond could lead to new synthetic pathways for constructing complex fluorinated molecules. The development of new reagents and catalytic systems specifically designed to react with the trifluoroamine moiety will be crucial for unlocking its full synthetic potential. academie-sciences.fr
Interdisciplinary Research Involving Fluorinated Chiral Amines
The impact of fluorinated chiral amines extends far beyond traditional organic synthesis, creating numerous opportunities for interdisciplinary research. nih.govacs.org The most prominent area of collaboration is between synthetic chemistry and medicinal chemistry/chemical biology. nih.gov The unique properties conferred by fluorine make these compounds prime candidates for drug discovery programs targeting a wide range of diseases. nih.govresearchgate.netresearchgate.net About half of all drugs currently in use are chiral compounds, highlighting the importance of stereochemistry in pharmacology. nih.govjuniperpublishers.com The strategic incorporation of a chiral trifluoromethyl amine can enhance a molecule's binding affinity to its biological target, improve its metabolic stability, and optimize its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.com
In materials science, the incorporation of chiral, fluorinated moieties into polymers or liquid crystals can lead to materials with novel properties. The high polarity of the C-F bond and the specific steric profile of the CF₃ group can influence the self-assembly and macroscopic properties of these materials, leading to applications in electronics, optics, and advanced manufacturing. oup.com The synergistic combination of chirality and fluorination offers a powerful strategy for designing next-generation functional materials. nih.gov
Sustainable and Eco-Friendly Approaches in Trifluoroamine Chemistry
In line with the global push for sustainable development, green chemistry principles are becoming increasingly integral to the synthesis of all chemical compounds, including fluorinated amines. rsc.orgnih.gov Historically, fluorination chemistry has often relied on hazardous reagents, such as elemental fluorine or harsh acids like HF. dovepress.com A major future direction is the development of safer, more environmentally benign fluorination and amination methods. sciencedaily.comeurekalert.org
This involves several key strategies:
Use of Milder Reagents: Research is focused on replacing hazardous fluorine sources with safer, solid fluorinating agents and developing catalytic cycles that use only small amounts of reagents. dovepress.comnumberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Catalytic reactions, such as the isomerization of imines, are inherently more atom-economical than methods requiring stoichiometric reagents or auxiliaries. nih.gov
Biocatalysis: As mentioned previously, the use of enzymes offers a highly sustainable route to chiral trifluoroamines, proceeding under mild, aqueous conditions with high selectivity and generating minimal waste. mdpi.com
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents like Cyrene™, can significantly reduce the environmental impact of a chemical process. nih.gov
Electrochemical Methods: Electrochemical synthesis represents a promising green technique, often avoiding the need for chemical oxidants or reductants and reducing waste generation. numberanalytics.com
By embracing these green chemistry principles, the synthesis of valuable compounds like this compound can be made more efficient, safer, and environmentally responsible. mdpi.com
Q & A
Q. What are the recommended synthetic routes for (S)-1,1,1-trifluoro-4-methyl-2-pentylamine, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example:
- Step 1 : Start with a trifluoromethylated precursor (e.g., 4-methyl-2-pentenal) and employ a chiral amine catalyst for asymmetric reductive amination.
- Step 2 : Use chiral HPLC or capillary electrophoresis to verify enantiomeric purity (>99% ee). Polarimetric analysis and can distinguish stereoisomers due to fluorine’s sensitivity to electronic environments .
- Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization.
Table 1 : Example reaction yields under varying catalysts:
| Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-BINAP-Ru | THF | 78 | 98 |
| L-Proline | Ethanol | 65 | 95 |
Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?
- Methodological Answer :
- : Identify methyl and pentyl chain signals. The trifluoromethyl group () splits adjacent proton signals due to spin-spin coupling.
- : A singlet near -70 ppm confirms the group .
- IR Spectroscopy : Stretching vibrations at 1130–1240 cm () and 3300 cm () validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 184.12) and fragmentation patterns.
Advanced Research Questions
Q. What computational strategies predict the reactivity and pharmacokinetic behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group’s electron density influences metabolic stability .
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. The trifluoromethyl group enhances metabolic resistance but may increase plasma protein binding .
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Controlled Degradation Studies :
- Step 1 : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
- Step 2 : Monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
- Step 3 : Use Arrhenius plots to calculate activation energy () for hydrolysis.
- Key Finding : Degradation accelerates above pH 9 due to nucleophilic attack on the amine group. Cooling (<4°C) and inert atmospheres (N) stabilize the compound .
Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Hypothesis Testing : Replicate assays (e.g., enzyme inhibition) under standardized conditions (IC measurements).
- Advanced Analytics : Use surface plasmon resonance (SPR) to quantify binding kinetics (/) and rule out false positives from fluorescence interference .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, accounting for variables like cell line variability or solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
